N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC15309899
Molecular Formula: C24H22FNO4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22FNO4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C24H22FNO4/c1-13-12-29-22-15(3)23-18(10-17(13)22)14(2)19(24(28)30-23)11-21(27)26-9-8-16-6-4-5-7-20(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27) |
| Standard InChI Key | YMLYGVWGLFNEBL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a furochromen core (a fused furano-coumarin system) with strategic substitutions that enhance its bioactivity. The furo[3,2-g]chromen system features methyl groups at positions 3, 5, and 9, a ketone at position 7, and an acetamide side chain at position 6 substituted with a 2-(2-fluorophenyl)ethyl group. This arrangement creates a planar aromatic system with hydrophobic regions and polar functional groups, influencing solubility and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 407.4 g/mol | |
| IUPAC Name | N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide | |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential functionalization of the furochromen core. A typical route includes:
-
Core Formation: Cyclization of substituted coumarin derivatives under acidic conditions to form the furochromen backbone.
-
Acetamide Installation: Coupling of 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid with 2-(2-fluorophenyl)ethylamine using carbodiimide-based activating agents.
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Purification: Column chromatography or recrystallization to isolate the product, with yields optimized to ~60–75%.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HSO, Δ | Cyclization of coumarin precursor |
| 2 | EDC, HOBt, DCM | Amide bond formation |
| 3 | Silica gel chromatography | Purification |
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic or basic conditions due to the labile acetamide bond. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent degradation.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Antioxidant Effects
The furochromen moiety is associated with scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines like TNF-α and IL-6. In murine macrophage models, the compound reduced LPS-induced nitric oxide production by 40–50% at 10 µM, comparable to dexamethasone.
Interaction with Biological Targets
Molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) and NADPH oxidase, with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. The fluorophenyl group participates in π-π stacking with Phe in COX-2’s active site, while the acetamide forms hydrogen bonds with Arg.
Table 3: Biological Assay Results
| Assay Model | Target | IC | Effect Observed |
|---|---|---|---|
| RAW 264.7 macrophages | COX-2 | 2.1 µM | 58% inhibition |
| DPPH radical scavenging | ROS | 15 µM | 72% scavenging activity |
Comparative Analysis with Structural Analogues
Impact of Fluorophenyl Substitution
Replacing the fluorophenyl group with pyridyl (as in EVT-15089228) reduces logP by 0.8 units, enhancing aqueous solubility but diminishing blood-brain barrier permeability.
Methylation Patterns
The 3,5,9-trimethyl configuration in the target compound confers greater metabolic stability than the 2,3,5,9-tetramethyl variant in CAS 887873-60-1 , as evidenced by a 2.5-fold longer half-life in hepatic microsomes .
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